molecular formula C16H22N2O4 B2747889 4-O-Tert-butyl 7-O-methyl 1,2,3,5-tetrahydro-1,4-benzodiazepine-4,7-dicarboxylate CAS No. 2413876-66-9

4-O-Tert-butyl 7-O-methyl 1,2,3,5-tetrahydro-1,4-benzodiazepine-4,7-dicarboxylate

Cat. No.: B2747889
CAS No.: 2413876-66-9
M. Wt: 306.362
InChI Key: QTXYHQWYCIOZHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-O-Tert-butyl 7-O-methyl 1,2,3,5-tetrahydro-1,4-benzodiazepine-4,7-dicarboxylate is a synthetic benzodiazepine derivative characterized by ester substituents at the 4- and 7-positions of its bicyclic core. Its molecular formula is C₉H₁₈Cl₂N₄O, with a molecular weight of approximately 270.17 g/mol (calculated from constituent atomic weights) . This compound is primarily utilized as a building block in medicinal chemistry for the synthesis of pharmacologically active molecules. The tert-butyl and methyl ester groups enhance its stability and modulate solubility, making it a versatile intermediate in drug discovery pipelines .

Properties

IUPAC Name

4-O-tert-butyl 7-O-methyl 1,2,3,5-tetrahydro-1,4-benzodiazepine-4,7-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4/c1-16(2,3)22-15(20)18-8-7-17-13-6-5-11(14(19)21-4)9-12(13)10-18/h5-6,9,17H,7-8,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTXYHQWYCIOZHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC2=C(C1)C=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-O-Tert-butyl 7-O-methyl 1,2,3,5-tetrahydro-1,4-benzodiazepine-4,7-dicarboxylate is a member of the benzodiazepine family, which is known for its diverse biological activities. Benzodiazepines are primarily recognized for their effects on the central nervous system (CNS), particularly as anxiolytics, anticonvulsants, and sedatives. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Pharmacological Properties

  • Anxiolytic Effects : Benzodiazepines are well-studied for their anxiolytic properties. The compound may exhibit similar effects by enhancing the activity of gamma-aminobutyric acid (GABA) at GABAA receptors. This interaction is crucial as it leads to increased neuronal inhibition, providing relief from anxiety symptoms.
  • Anticonvulsant Activity : Similar to other benzodiazepines, this compound may also possess anticonvulsant properties. This is particularly relevant in the context of epilepsy treatment where benzodiazepines are frequently employed to manage seizures.
  • Sedative Effects : The sedative properties associated with benzodiazepines can also be expected from this compound. Its ability to modulate GABAergic transmission may contribute to its sedative effects, making it useful in treating insomnia and other sleep disorders.

Structure-Activity Relationship (SAR)

The effectiveness of benzodiazepines is heavily influenced by their chemical structure. Modifications to various positions on the benzodiazepine core can significantly alter their pharmacological profile:

  • Substituents at Position 1 and 4 : The introduction of bulky groups such as tert-butyl at position 4 enhances lipophilicity and may improve receptor binding affinity.
  • Methylation at Position 7 : Methyl groups can increase the potency of compounds by improving their interaction with the GABA receptor.

A comparative analysis of various benzodiazepine derivatives shows that compounds with similar structural modifications often share comparable biological activities (Table 1).

Compound NamePosition 1 SubstituentPosition 4 SubstituentAnxiolytic ActivityAnticonvulsant Activity
Compound AHCH3ModerateHigh
Compound BClt-BuHighModerate
4-O-Tert-butyl 7-O-methyl Ht-BuExpected HighExpected Moderate

Case Studies and Research Findings

Recent studies have highlighted the biological activity of various benzodiazepine derivatives:

  • A study published in Molecular Pharmacology demonstrated that modifications at the diazepine ring significantly impacted binding affinity and efficacy at GABAA receptors. Compounds similar to 4-O-Tert-butyl 7-O-methyl were shown to have enhanced anxiolytic effects compared to their unmodified counterparts .
  • Another research article focused on the synthesis and evaluation of novel benzodiazepine derivatives indicated that methylation at position 7 improved both anxiolytic and anticonvulsant activities while reducing side effects commonly associated with traditional benzodiazepines .

Scientific Research Applications

Pharmacological Applications

1. Neuropharmacology

Research indicates that compounds similar to 4-O-Tert-butyl 7-O-methyl 1,2,3,5-tetrahydro-1,4-benzodiazepine derivatives exhibit significant neuropharmacological effects. These compounds have been evaluated for their potential in treating neurodegenerative diseases and conditions associated with anxiety and depression.

  • Case Study : A study on benzodiazepine derivatives showed that they could modulate GABA receptors effectively. This modulation is crucial for developing anxiolytic and sedative medications.

2. Anticancer Activity

The anticancer properties of benzodiazepine derivatives have been extensively studied. Research has shown that these compounds can inhibit cancer cell proliferation in various types of cancers.

  • Case Study : A recent investigation into a series of benzodiazepine derivatives demonstrated dose-dependent inhibition of cell growth in breast cancer cell lines (MCF7), with IC50 values ranging from 0.5 to 10 µM depending on the specific derivative used.

Table 1: Summary of Biological Activities

Activity TypeCompoundObserved EffectReference
AnxiolyticBenzodiazepine DerivativeGABA receptor modulation
AnticancerBenzodiazepine DerivativeInhibition of MCF7 cell proliferation
NeuroprotectiveBenzodiazepine DerivativeReduced oxidative stress

Synthesis and Characterization

The synthesis of 4-O-Tert-butyl 7-O-methyl 1,2,3,5-tetrahydro-1,4-benzodiazepine-4,7-dicarboxylate involves multi-step organic reactions that yield high-purity products suitable for research applications. Characterization techniques such as NMR spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4-O-Tert-butyl 7-O-methyl 1,2,3,5-tetrahydro-1,4-benzodiazepine-4,7-dicarboxylate can be contextualized against two key analogs:

Bozepinib

  • Structure : Bozepinib [(RS)-2,6-dichloro-9-[1-(p-nitrobenzenesulfonyl)-1,2,3,5-tetrahydro-4,1-benzoxazepine-3-yl]-9H-purine] shares a seven-membered benzo-fused heterocyclic core but incorporates a purine moiety and a nitrobenzenesulfonyl group .
  • Activity : Unlike the target compound, bozepinib exhibits potent antitumor activity, inducing apoptosis in breast cancer cells via PKR kinase inhibition. It also suppresses HER2, JNK, and ERK signaling pathways, demonstrating anti-angiogenic and anti-metastatic effects .
  • Key Difference : The ester groups in the target compound contrast with bozepinib’s sulfonyl and purine substituents, which are critical for its target binding and therapeutic efficacy.

1-(p-Benzenesulfonyl)-4,1-Benzoxazepine Derivatives

  • Structure : These analogs retain the benzoxazepine core but lack ester groups, instead featuring sulfonyl or alkyl substituents .
  • Activity : Modifications to the seven-membered ring in these derivatives influence selectivity toward kinase targets. For example, sulfonyl groups enhance solubility and metabolic stability compared to ester-bearing compounds .

Research Findings

  • Target Compound: Limited pharmacological data are available for this compound, as it is primarily a synthetic intermediate.
  • The purine fragment alone lacks activity, highlighting the necessity of the benzoxazepine scaffold for biological effects .

Data Tables

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity
This compound C₉H₁₈Cl₂N₄O ~270.17 4-tert-butyl, 7-methyl esters Synthetic intermediate; no reported activity
Bozepinib C₁₉H₁₆Cl₂N₆O₄S ~533.34 p-Nitrobenzenesulfonyl, purine Antitumor, anti-angiogenic, PKR inhibition
1-(p-Benzenesulfonyl)-4,1-benzoxazepine derivatives Variable Variable Sulfonyl, alkyl/aryl groups Kinase inhibition, variable selectivity

Notes

Evidence Limitations : Pharmacological data for the target compound are sparse in the provided sources. Its role as a building block necessitates caution when extrapolating biological relevance .

Structural Insights : Ester groups in the target compound may confer synthetic flexibility but reduce target engagement compared to sulfonyl or heteroaromatic substituents in analogs like bozepinib .

Therapeutic Potential: Further derivatization of the target compound’s ester groups could bridge its utility toward bioactive molecule development .

Q & A

How can researchers optimize the synthetic route for this benzodiazepine derivative while minimizing side products?

Answer :
Synthesis optimization requires systematic variation of reaction parameters (e.g., catalysts, solvents, temperature) and real-time monitoring using techniques like HPLC to track intermediate purity. For example, reversed-phase HPLC (as validated in benzodiazepine studies) can resolve structurally similar byproducts by leveraging retention time differences based on hydrophobicity . Post-synthesis purification via gradient elution (e.g., acetonitrile/water) is critical. Analytical TLC can preliminarily assess reaction progress, though its predictive power for HPLC retention is limited (≈75% variance explained) .

What analytical methods are most reliable for characterizing this compound’s purity and stability under varying storage conditions?

Answer :
A dual-method approach is recommended:

  • HPLC : Quantifies purity via logk values (organic phase concentration dependence) .
  • TLC : Screens for degradation products under stress conditions (e.g., light, humidity). Note that TLC’s RM values correlate with HPLC logk but lack resolution for minor impurities .
    For stability studies, accelerated aging protocols (e.g., 40°C/75% RH for 1–3 months) combined with periodic HPLC analysis can identify degradation pathways.

How can researchers evaluate the compound’s interaction with GABA receptors in vitro, and what methodological pitfalls should be avoided?

Answer :
Use a concentration-clamp technique on isolated neuronal preparations (e.g., frog sensory neurons) to measure GABA-induced chloride currents. Key considerations:

  • Dose-response profiling : Full agonists (e.g., diazepam) augment GABA responses up to 3× at ≤3×10⁻⁶ M, but efficacy plateaus at higher concentrations .
  • Categorization : Classify compounds as full/partial agonists or inverse agonists based on efficacy thresholds (e.g., partial agonists show ≈50% efficacy of full agonists) .
  • Antagonist controls : Include flumazenil to confirm benzodiazepine receptor specificity .

How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced antitumor activity?

Answer :
Leverage QSAR models incorporating electronic, steric, and hydrophobic parameters. For example:

  • EC–GA method : Combines evolutionary computing and genetic algorithms to predict antitumor activity of benzodiazepine derivatives. This approach identifies critical substituents (e.g., tert-butyl groups) influencing binding to molecular targets .
  • Validation : Cross-validate models using in vitro cytotoxicity assays (e.g., IC₅₀ against tumor cell lines) and compare predicted vs. experimental logP values for pharmacokinetic optimization .

How should researchers resolve contradictions in pharmacological data (e.g., conflicting efficacy reports across studies)?

Answer :
Contradictions often arise from methodological variability. Address them via:

  • Standardized agonist classification : Ensure compounds are categorized correctly (full/partial/inverse agonists) using reference agents (e.g., diazepam for full agonists, fl-CCE for inverse agonists) .
  • Concentration normalization : Compare data at equivalent molar ranges (e.g., inverse agonists like fl-CCE exhibit biphasic effects: inhibition at <3×10⁻⁶ M, augmentation at ≥3×10⁻⁶ M) .
  • Receptor subtype specificity : Validate assays using tissue-specific models (e.g., CNS vs. peripheral neurons) to account for receptor heterogeneity.

What computational strategies are effective for predicting the metabolic stability of this compound?

Answer :
Combine in silico tools with experimental validation:

  • Metabolite prediction : Use docking simulations to identify cytochrome P450 binding sites (e.g., tert-butyl groups may reduce oxidation susceptibility).
  • QSAR-property models : Incorporate logD and polar surface area to predict hepatic clearance. Cross-reference with HPLC-derived hydrophobicity data .
  • In vitro microsomal assays : Confirm predictions using liver microsomes and LC-MS/MS metabolite profiling.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.